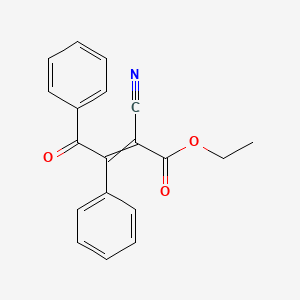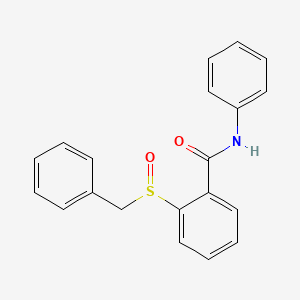![molecular formula C13H11ClN2 B14634269 [(4-Chlorophenyl)(phenyl)methylidene]hydrazine CAS No. 55816-27-8](/img/structure/B14634269.png)
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can be synthesized through a condensation reaction between 4-chlorobenzophenone and hydrazine. The reaction typically involves mixing equimolar amounts of 4-chlorobenzophenone and hydrazine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds with the elimination of water, forming the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of [(4-Chlorophenyl)(phenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Azo compounds: Formed through the oxidation of this compound.
Hydrazine derivatives: Compounds containing the hydrazine functional group but with different aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenyl ring and a phenyl ring attached to a hydrazine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
55816-27-8 |
|---|---|
Formule moléculaire |
C13H11ClN2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
[(4-chlorophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2 |
Clé InChI |
UAPAHLNYPGDDBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




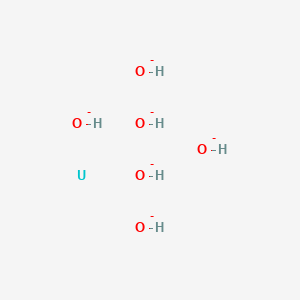
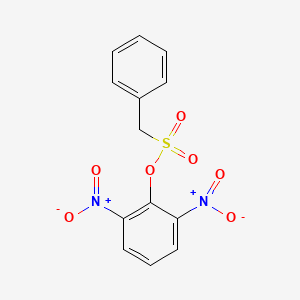
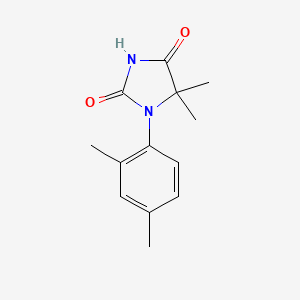

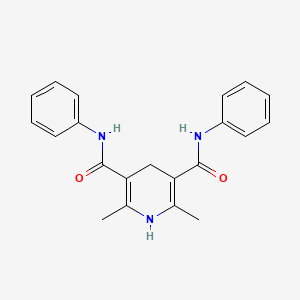
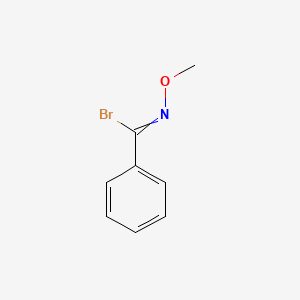
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
